12-Methylhexadecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17001-24-0 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
12-methylhexadecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-3-4-13-16(2)14-11-9-7-5-6-8-10-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |
InChI Key |
JKCYVUZEGXBWNK-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCC(C)CCCCCCCCCCC(=O)O |
Synonyms |
12-methylhexadecanoic acid 12-methylpalmitic acid |
Origin of Product |
United States |
Occurrence and Distribution of 12 Methylhexadecanoic Acid
Natural Occurrence in Biological Systems
12-Methylhexadecanoic acid, a branched-chain fatty acid, is found in various organisms, where it contributes to the composition of lipids and cellular structures. ontosight.ai Its distribution is not uniform, with particular prevalence in the microbial world.
Scientific literature indicates that this compound is present in small quantities within certain plant and animal tissues. ontosight.ai In these organisms, it is thought to be involved in fundamental biological processes such as energy storage and the formation of cell membranes. ontosight.ai While its presence is documented, it is generally found at lower concentrations compared to more common straight-chain fatty acids.
The occurrence of this compound is more pronounced in the lipids of various microorganisms. It plays a significant role in the composition of their cellular membranes, influencing their physical properties and survival in diverse environments. ontosight.ai
Detailed lipid analyses have identified this compound as a key component in specific bacteria. For instance, it is one of the major unusual internal branched-chain fatty acids in the thermophilic bacterium Rubrobacter xylanophilus. core.ac.ukfrontiersin.orgfrontiersin.org Similarly, it has been noted in the soil-dwelling bacterium Streptomyces coelicolor, a producer of numerous secondary metabolites. google.com
Table 1: Documented Occurrence of this compound in Specific Bacteria
| Species | Finding | Reference(s) |
|---|---|---|
| Rubrobacter xylanophilus | Identified as a major unusual internal branched-chain fatty acid in its lipids. | core.ac.ukfrontiersin.orgfrontiersin.org |
| Streptomyces coelicolor | Listed as a fatty acid associated with this species. | google.com |
Branched-chain fatty acids like this compound are crucial constituents of the cell membranes of many bacteria. ontosight.aiplos.org In Rubrobacter xylanophilus and the related species Rubrobacter radiotolerans, this fatty acid is a major component of the acyl chains that form the membrane lipids. frontiersin.orgfrontiersin.org The presence of methyl branches in the fatty acid chains affects the fluidity and stability of the cell membrane, which is a vital adaptation for survival, especially for organisms in extreme environments. ontosight.ai
The rumen is a complex ecosystem populated by a diverse range of microbes that ferment ingested feed. The lipids of these rumen microbes contain a variety of odd- and branched-chain fatty acids (OBCFA). researchgate.netnih.gov These OBCFAs, such as 12-methyltetradecanoic acid (anteiso-C15:0) and 14-methylhexadecanoic acid (anteiso-C17:0), are synthesized by the microbes and are considered important markers for microbial biomass and activity. frontiersin.orgplos.orgresearchgate.net They originate from precursors like isobutyrate, isovalerate, and 2-methylbutyrate. frontiersin.org While various branched-chain fatty acids are well-documented in rumen fluid and microbial populations, specific identification of this compound in these profiles is not prominently reported in the surveyed literature.
This compound can be found in trace amounts as a component of various natural products. ontosight.ai As a fatty acid, it can be incorporated into more complex lipids and other secondary metabolites produced by organisms, particularly microorganisms. However, specific classes of natural products where this compound is a defining or major constituent are not extensively detailed in the available research.
Occurrence in Specific Natural Product Classes
Incorporation into Glycoglycerolipids
Research has identified this compound as a constituent of glycoglycerolipids, particularly in marine bacteria. A study on the seaweed-associated marine actinomycete, Streptomyces coelescens (strain PK206-15), led to the isolation of several glycoglycerolipids containing this fatty acid. nih.gov
The identified compounds include:
2R-1,2-di-12-methylhexadecanoic acid-3-O-[β-D-galactopyranosyl-(1''-6')-O-β-D-galactopyranosyl]-glycerol nih.gov
2R-1-12-methylhexadecanoic acid-2-hydroxyl-3-O-[β-D-galactopyranosyl-(1''-6')-O-β-D-galactopyranosyl]-glycerol nih.gov
2R-1,2-di-12-methylhexadecanoic acid-3-O-β-D-galactopyranosyl-glycerol nih.gov
In these structures, this compound is esterified to the glycerol (B35011) backbone, which is in turn linked to one or two galactose sugar units. The presence of this branched-chain fatty acid in such complex glycolipids suggests a role in the structural integrity and function of the bacterial cell membrane in its marine environment. nih.gov
Integration into Other Complex Lipid Structures
Beyond glycoglycerolipids, this compound is integrated into other significant lipid structures, primarily in bacteria and marine invertebrates. It is a type of anteiso-fatty acid, which has a methyl branch on the antepenultimate carbon atom. frontiersin.orgresearchgate.net This structure disrupts the tight packing of fatty acyl chains, leading to increased membrane fluidity, a process known as homeoviscous adaptation. frontiersin.org
In Bacteria:
Branched-chain fatty acids, including the anteiso-C17:0 (14-methylhexadecanoic acid) and iso-C17:0 (15-methylhexadecanoic acid), are major components of the cell membranes of many bacteria. nih.govresearchgate.netcdnsciencepub.com For instance, Bacillus subtilis produces pairs of iso and anteiso fatty acids, with their relative abundance influenced by the availability of precursors like branched-chain amino acids. cdnsciencepub.com The thermophilic bacterium Rubrobacter xylanophilus contains this compound as one of its major fatty acid species. researchgate.net In Gram-positive bacteria, iso and anteiso C15:0 and C17:0 fatty acids are predominant. nih.gov The bacterium Listeria monocytogenes has a high concentration of branched-chain fatty acids, with anteiso C15:0 and anteiso C17:0 being major components. frontiersin.org
In Marine Sponges:
The marine sponge Xestospongia muta has been found to contain this compound as one of its rare phospholipid fatty acids. nih.gov In this sponge, branched fatty acids constitute a significant portion (35%) of the total fatty acid mixture. nih.gov Its presence in phospholipids (B1166683) suggests a role in maintaining membrane structure and function in the marine environment. nih.gov The occurrence of this and other branched-chain fatty acids in sponges is often attributed to the presence of symbiotic bacteria. unige.itkau.edu.sa
The following table provides a summary of the occurrence of this compound and related branched-chain fatty acids in various organisms and lipid structures.
| Organism/System | Lipid Structure | Specific Branched-Chain Fatty Acids Identified | Reference |
| Streptomyces coelescens (marine actinomycete) | Glycoglycerolipids | This compound | nih.gov |
| Xestospongia muta (marine sponge) | Phospholipids | This compound | nih.gov |
| Rubrobacter xylanophilus (thermophilic bacterium) | Lipids | This compound | researchgate.net |
| Gram-positive bacteria | General lipids | anteiso-C17:0 (14-Methylhexadecanoic acid) | nih.gov |
| Bacillus subtilis | General lipids | anteiso-C17:0 (14-Methylhexadecanoic acid) | cdnsciencepub.com |
| Listeria monocytogenes | General lipids | anteiso-C17:0 (14-Methylhexadecanoic acid) | frontiersin.org |
| Rumen bacteria | General lipids | anteiso-C17:0 (14-Methylhexadecanoic acid) | researchgate.net |
Biosynthesis and Metabolic Pathways of 12 Methylhexadecanoic Acid
General Mechanisms of Branched-Chain Fatty Acid Synthesis
The formation of branched-chain fatty acids is a fundamental process, particularly in bacteria, and relies on specific primers and enzymatic machinery to introduce methyl branches into the fatty acid structure.
Role of Branched-Chain Amino Acids as Primers (e.g., Valine, Leucine (B10760876), Isoleucine)
The synthesis of branched-chain fatty acids is initiated using short-chain acyl-Coenzyme A (acyl-CoA) primers derived from the catabolism of branched-chain amino acids (BCAAs). The specific amino acid precursor determines the type of branching in the final fatty acid product.
Isoleucine is catabolized to form 2-methylbutyryl-CoA. This primer leads to the synthesis of anteiso-series fatty acids, which have a methyl group on the antepenultimate carbon. 12-Methylhexadecanoic acid (anteiso-C17:0) is a product of this pathway.
Leucine degradation yields isovaleryl-CoA, which serves as the primer for iso-series fatty acids with a methyl branch on the penultimate carbon.
Valine is converted to isobutyryl-CoA, which also primes the synthesis of iso-series fatty acids.
This process begins with the deamination of the BCAA to its corresponding α-keto acid, a reaction catalyzed by a branched-chain amino acid transaminase.
Enzymatic Machinery in Biosynthesis (e.g., Branched-Chain α-Keto Acid Decarboxylase, Fatty Acid Synthase Systems)
A specific set of enzymes is required to convert BCAAs into primers and elongate them into mature fatty acids.
The key enzymatic steps include:
Transamination: A Branched-Chain Amino Acid Transaminase (BCAT or IlvE) removes the amino group from the BCAA (e.g., isoleucine), producing a branched-chain α-keto acid (BCKA), such as α-keto-β-methylvaleric acid.
Decarboxylation: The Branched-Chain α-Keto Acid Dehydrogenase (BCKD) complex then decarboxylates the BCKA to form a branched-chain acyl-CoA primer (e.g., 2-methylbutyryl-CoA). This multi-enzyme complex is crucial for committing the carbon skeleton to fatty acid synthesis.
Initiation and Elongation: The Fatty Acid Synthase (FAS) system, particularly the Type II FAS (FASII) found in bacteria, carries out the rest of the synthesis. The β-ketoacyl-ACP synthase III (FabH) is a key component that selects the branched-chain acyl-CoA primer over the standard acetyl-CoA to initiate the process.
Table 1: Key Enzymes in Branched-Chain Fatty Acid Biosynthesis
| Enzyme | Function | Substrate (for anteiso-FA) | Product (for anteiso-FA) |
| Branched-Chain Amino Acid Transaminase (BCAT) | Converts BCAA to its corresponding α-keto acid. | Isoleucine | α-keto-β-methylvaleric acid |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKD) | Decarboxylates the α-keto acid to form a branched-chain acyl-CoA primer. | α-keto-β-methylvaleric acid | 2-methylbutyryl-CoA |
| Fatty Acid Synthase (FAS) System | Iteratively elongates the primer to form the final fatty acid. | 2-methylbutyryl-CoA, Malonyl-CoA | This compound |
Chain Elongation Processes in Branched-Chain Fatty Acid Biogenesis
Once primed with a branched-chain acyl-CoA, the fatty acid chain is elongated by the FAS system. This is a cyclical process where two-carbon units, derived from malonyl-CoA, are sequentially added to the growing acyl chain. Each elongation cycle consists of four core reactions: condensation, reduction, dehydration, and a second reduction.
For the synthesis of this compound (a C17 fatty acid) from its isoleucine-derived C5 primer (2-methylbutyryl-CoA), the FAS system performs six complete elongation cycles:
Primer: 2-methylbutyryl-CoA (5 carbons)
Elongation Cycles: 6 cycles x 2 carbons/cycle = 12 carbons added
Final Product: 5 carbons (primer) + 12 carbons (elongation) = 17-carbon fatty acid (this compound)
This iterative process results in the formation of a long-chain fatty acid with a methyl branch at a position determined by the initial primer.
Specific Biosynthetic Routes Leading to this compound
While the general mechanisms are conserved, the specific production of this compound is prominent in certain organisms, particularly bacteria, where it plays a role in membrane physiology.
Microbial Biosynthetic Pathways
In many bacteria, BCFAs are major components of the cell membrane, where they help regulate membrane fluidity. The synthesis of this compound (anteiso-C17:0) follows the pathway initiated by isoleucine. Research has shown that in various bacterial species, the availability of different BCAAs in the environment can directly influence the ratio of iso- and anteiso-fatty acids in their membranes. A study on Bacillus subtilis demonstrated the microbial stereospecific synthesis of D-14-methylhexadecanoic acid, a related BCFA, highlighting the specialized enzymatic control in these organisms. nih.gov
Branched-chain fatty acids are prevalent in both thermophilic (heat-loving) and mesophilic (moderate-temperature-loving) bacteria, where they are crucial for adapting membrane fluidity to different thermal environments.
Thermophilic Bacteria: In organisms that thrive at high temperatures, such as those from the genera Bacillus and Geobacillus, BCFAs are abundant. nih.govcdnsciencepub.com Studies on moderately thermophilic Bacillus species have identified anteiso-C17:0 (this compound) as a common, though not always dominant, fatty acid component. The ratio of iso to anteiso fatty acids can shift in response to growth temperature, which is a key mechanism for maintaining membrane integrity under thermal stress. nih.govcdnsciencepub.com
Mesophilic Bacteria: Many mesophilic bacteria also produce significant amounts of BCFAs. For example, the anaerobic mesophile Cloacibacillus porcorum has been shown to contain iso-C17:0 (15-methylhexadecanoic acid), a structural isomer of this compound, as a notable component of its fatty acid profile, where it contributes to membrane flexibility in anaerobic environments. wikipedia.org The synthesis pathways are similar to those in thermophiles, relying on BCAA precursors.
While direct studies on Rubrobacter spp. and this compound are not extensively detailed in the provided context, the widespread presence of anteiso-C17:0 in thermophilic and mesophilic bacteria indicates that its synthesis via the isoleucine-primed pathway is a conserved and vital metabolic feature in these organisms.
Metabolic Flux Analysis and Pathway Elucidation Studies
To understand the complex network of reactions involved in the metabolism of fatty acids like this compound, researchers employ advanced analytical techniques.
Metabolic Flux Analysis (MFA) is a powerful tool used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comnih.gov It provides a detailed snapshot of cellular metabolism under specific conditions. creative-proteomics.commdpi.com MFA has been applied to study fatty acid metabolism in various contexts, from understanding the toxicity of saturated fatty acids in human cell lines to analyzing the inter-organ metabolism of branched-chain amino and keto acids in animal models. nih.govnih.gov This technique can reveal how metabolic pathways are altered in response to different stimuli or in disease states. nih.govmdpi.com
Application of Stable Isotope-Labeled Compounds in Metabolic Research
A cornerstone of MFA and pathway elucidation is the use of stable isotope-labeled compounds. nih.govbioscientifica.com In this approach, molecules are synthesized with heavier, non-radioactive isotopes (e.g., ¹³C or ²H) at specific positions. nih.govroyalsocietypublishing.org These labeled compounds are introduced into a biological system as tracers. nih.govbioscientifica.com By tracking the incorporation of these isotopes into various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can map out metabolic pathways and quantify fluxes. nih.govroyalsocietypublishing.org This methodology has been instrumental in studying de novo lipogenesis, fatty acid oxidation, and the relative contributions of synthesis versus uptake of fatty acids. nih.govisotope.com The use of stable isotopes is considered a gold-standard method for analyzing fatty acid metabolism in vivo. bioscientifica.combohrium.com
Table 2: Techniques for Studying Fatty Acid Metabolism
| Technique | Description | Key Applications |
|---|---|---|
| Metabolic Flux Analysis (MFA) | A computational method to quantify the rates of metabolic reactions at a steady state. creative-proteomics.comnih.gov | Identifying metabolic bottlenecks, understanding disease-related metabolic shifts, and quantifying pathway activities. nih.govnih.gov |
| Stable Isotope Labeling | Using non-radioactive isotopes like ¹³C or ²H to trace the metabolic fate of compounds. nih.govroyalsocietypublishing.org | Elucidating biosynthetic pathways, determining precursor-product relationships, and measuring fatty acid synthesis and turnover rates. nih.govbioscientifica.comisotope.com |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions, used to detect and quantify labeled metabolites. nih.gov | Analyzing isotopologue distributions to calculate metabolic fluxes and identify unknown metabolites. nih.govisotope.com |
| Nuclear Magnetic Resonance (NMR) | A spectroscopic technique that observes local magnetic fields around atomic nuclei to determine molecular structure and dynamics. royalsocietypublishing.org | Measuring position-specific isotope enrichment to track molecular transformations with high precision. royalsocietypublishing.org |
Chemical Synthesis Methodologies for 12 Methylhexadecanoic Acid
Laboratory-Scale Total Synthesis Routes
Total synthesis in a laboratory environment allows for precise control over the molecular structure, enabling the production of highly pure 12-methylhexadecanoic acid. Key strategies involve the formation of the carboxylic acid group and the construction of the branched alkyl chain.
Oxidation Reactions for Carboxylic Acid Formation (e.g., from Methylhexadecanols)
A common and direct method for synthesizing this compound involves the oxidation of the corresponding primary alcohol, 12-methylhexadecanol. ontosight.ai This transformation is a cornerstone of organic synthesis. The primary alcohol can be oxidized to the carboxylic acid using a variety of strong oxidizing agents.
Common oxidizing agents for this conversion include:
Potassium permanganate (B83412) (KMnO₄)
Chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation)
Potassium dichromate (K₂Cr₂O₇)
The general reaction involves treating 12-methylhexadecanol with the chosen oxidant under appropriate solvent and temperature conditions to yield the desired carboxylic acid.
Carbon Chain Elongation Strategies (e.g., involving cyanide nucleophiles)
An alternative laboratory synthesis involves building the carbon skeleton through chain elongation techniques. A classic example is the use of a cyanide nucleophile to add a carbon atom to an existing alkyl chain, which is then converted into a carboxylic acid. ontosight.ai
This process can be outlined in two main steps:
Nucleophilic Substitution : A suitable precursor, such as 12-methylhexadecyl chloride or bromide, is reacted with a cyanide salt like sodium cyanide (NaCN). The cyanide ion (CN⁻) acts as a nucleophile, displacing the halide and forming 13-methylheptadecanenitrile.
Hydrolysis : The resulting nitrile is then subjected to hydrolysis, typically under acidic or basic conditions. This process converts the nitrile group (-C≡N) into a carboxylic acid group (-COOH), yielding this compound. ontosight.ai
This method effectively lengthens the carbon chain by one atom, which becomes the carboxyl carbon of the final fatty acid.
Stereoselective and Enantioselective Synthesis Approaches for Branched-Chain Fatty Acids
The methyl group at the 12th position of this compound creates a chiral center, meaning the molecule can exist as two different stereoisomers (enantiomers). For applications where a specific stereoisomer is required, stereoselective or enantioselective synthesis methods are necessary. youtube.com These advanced techniques aim to produce a single enantiomer in high purity.
Approaches can involve:
Chiral auxiliaries : Attaching a chiral molecule to the precursor can direct the reaction to form one stereoisomer over the other. The auxiliary is removed in a later step.
Asymmetric catalysis : Using chiral catalysts (e.g., enzymes or metal complexes with chiral ligands) can facilitate the formation of one enantiomer preferentially. nih.gov
Dynamic kinetic resolution : This method combines a resolving agent (often an enzyme) with a catalyst that can interconvert the enantiomers of the starting material, allowing for a theoretical yield of up to 100% of the desired enantiomer. nih.gov
For instance, a chemoenzymatic dynamic kinetic resolution could be applied to a racemic allylic alcohol precursor. nih.gov Subsequent chemical modifications, such as a copper-catalyzed allylic substitution and C-C double bond cleavage, could then yield the desired α-methyl substituted carboxylic acid with high enantiomeric excess. nih.gov
Gram-Scale Syntheses of Branched-Chain Iso- and Anteiso-Fatty Acids
Scaling up the synthesis of branched-chain fatty acids to the gram-scale or higher is crucial for enabling more extensive research and potential applications. researchgate.net While many synthetic methods are developed on a milligram scale, transitioning to larger quantities presents challenges such as reaction control, purification, and cost-effectiveness. The synthesis of iso- and anteiso-fatty acids, which are structurally related to this compound, often serves as a model for developing scalable routes. Iso-acids feature a terminal isopropyl group, while anteiso-acids have a methyl branch on the antepenultimate (third-to-last) carbon. nih.govnih.gov
Construction of Terminal Isopropyl Groups
While this compound possesses an internal methyl branch, the construction of terminal isopropyl groups is characteristic of iso-fatty acids. The synthesis of these structures typically starts from primers derived from branched-chain amino acids like valine or leucine (B10760876) in biological systems. nih.gov In chemical synthesis, building blocks containing the pre-formed isopropyl moiety are often employed.
Microbial Engineering for Biosynthetic Production of Branched-Chain Fatty Acids
As an alternative to chemical synthesis, metabolic engineering of microorganisms like Escherichia coli offers a promising route for the sustainable production of branched-chain fatty acids (BCFAs). nih.govgoogle.com This approach involves modifying the bacterium's native metabolic pathways to channel carbon from simple feedstocks like glucose into the desired fatty acid products.
The biosynthesis of BCFAs in bacteria relies on the fatty acid synthase (FAS) system. nih.govnih.gov The key to producing branched chains lies in the initial "primer" molecule used to start the fatty acid elongation process.
The general strategy involves:
Primer Synthesis : Instead of using acetyl-CoA as a primer, which leads to straight-chain fatty acids, the system uses branched-chain short-acyl-CoAs. These primers are typically derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. nih.gov
Chain Elongation : The branched-chain primer is then iteratively elongated by the fatty acid synthase complex, which adds two-carbon units from malonyl-CoA in each cycle. nih.govlibretexts.org
Genetic Modifications : To enhance BCFAs production in a host like E. coli, several genetic modifications are often required. These can include overexpressing genes for BCAA synthesis or degradation to increase the supply of branched primers, and expressing specific enzymes that favor the incorporation of these primers into the FAS pathway. nih.gov It may also involve deleting competing metabolic pathways to direct more carbon flux towards fatty acid synthesis. nih.gov
By combining pathways for fatty acid biosynthesis with those for branched-chain amino acid biosynthesis, engineered E. coli has been shown to produce various branched-chain fatty acids and their derivatives. nih.gov
Strategies for Enhanced Production in Recombinant Hosts
The production of this compound, a type of branched-chain fatty acid (BCFA), in recombinant hosts like Escherichia coli presents a promising alternative to traditional chemical synthesis. However, inherent challenges exist as the production of BCFAs directly competes with the host's essential and highly efficient straight-chain fatty acid (SCFA) biosynthesis pathways. nih.gov To overcome this, researchers have developed several strategies to enhance BCFA production.
A significant bottleneck in the microbial production of BCFAs is the incomplete lipoylation of 2-oxoacid dehydrogenases, which are crucial enzymes in the supply of branched-chain precursors. nih.gov Engineering protein lipoylation pathways has been shown to dramatically increase BCFA production. By expressing an optimized lipoylation pathway in E. coli, a total BCFA production of 276 mg/L was achieved, constituting 85% of the total free fatty acids (FFAs). nih.gov
Another key strategy involves redirecting the carbon flux towards the synthesis of fatty acid precursors. For instance, expressing acetyl-CoA carboxylase (ACC) from Acinetobacter calcoaceticus in E. coli can increase the generation of malonyl-CoA, a primary building block for fatty acid synthesis. nih.gov This approach led to a threefold increase in intracellular lipids. nih.gov Furthermore, increasing the supply of the reducing equivalent NADPH, by overexpressing enzymes like malic enzyme, can also significantly boost fatty acid accumulation. nih.gov The co-expression of both ACC and malic enzyme has resulted in a 5.6-fold increase in intracellular lipids compared to the wild-type strain. nih.gov
These strategies focus on optimizing the host's metabolic machinery to favor the production of fatty acids over other cellular processes. While E. coli can metabolize BCFAs, it has been demonstrated that they are not incorporated into the cell membrane, which allows for the production of a high percentage of BCFAs without negatively impacting membrane fluidity and cellular viability. nih.gov This makes E. coli a robust and viable host for producing specialized fatty acids like this compound.
Table 1: Impact of Genetic Modifications on Branched-Chain Fatty Acid (BCFA) Production in E. coli
| Genetic Modification | BCFA Titer (mg/L) | BCFA Percentage of Total Free Fatty Acids (FFA) |
|---|---|---|
| Engineered protein lipoylation pathway | 276 | 85% |
This table illustrates the effect of specific genetic engineering strategies on the production of BCFAs in E. coli, based on research findings. nih.gov
Genetic and Metabolic Engineering of Precursor Pathways
The biosynthesis of this compound relies on the availability of specific branched-chain precursors. The genetic and metabolic engineering of these precursor pathways is therefore a critical aspect of enhancing production in recombinant hosts. The primary precursors for BCFAs are branched-chain α-keto acids, which are derived from branched-chain amino acid (BCAA) biosynthesis pathways. nih.gov
One successful approach involves engineering the BCAA pathways to enrich the intracellular pool of branched-chain α-ketoacids. nih.gov By strategically modifying these pathways, the production of BCFAs from glucose was achieved at a titer of 181 mg/L, with BCFAs representing 72% of the total free fatty acids. nih.gov This demonstrates that enhancing the precursor supply is a highly effective strategy.
Furthermore, the selection of appropriate enzymes for the synthesis of precursors is crucial. For example, in the production of other specialty fatty acids, researchers have successfully used mutant enzymes with superior activity. In the biosynthesis of olivetolic acid, a mutant phenylacetate-CoA ligase from Penicillium chrysogenum showed superior hexanoyl-CoA ligase activity, which is a key precursor. nih.gov Similar strategies could be applied to identify or engineer enzymes with high specificity and activity for the precursors of this compound.
Microbial systems offer a platform for the stereospecific synthesis of branched-chain fatty acids. For instance, Bacillus subtilis has been shown to synthesize D-12-methyltetradecanoic acid and D-14-methylhexadecanoic acid, indicating the presence of enzymatic machinery capable of producing specific BCFA isomers. nih.gov This highlights the potential for using microbial hosts to produce enantiomerically pure forms of this compound.
Table 2: Key Genes and Enzymes in Precursor and Fatty Acid Biosynthesis
| Gene/Enzyme | Function | Relevance for BCFA Production |
|---|---|---|
| 2-oxoacid dehydrogenases | Convert branched-chain α-ketoacids to branched-chain acyl-CoAs | Essential for initiating BCFA synthesis. nih.gov |
| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA | Increases the pool of building blocks for fatty acid chains. nih.gov |
| Malic Enzyme | Generates NADPH | Provides the necessary reducing power for fatty acid synthesis. nih.gov |
| fabA, fabB | Involved in fatty acid chain elongation | Their regulation can control the rate of fatty acid production. nih.gov |
This table summarizes key genetic and enzymatic targets for metabolic engineering to enhance the production of branched-chain fatty acids.
Analytical Techniques for the Characterization and Quantification of 12 Methylhexadecanoic Acid
Chromatographic Methods for Separation and Profiling
Chromatography is the cornerstone for isolating 12-methylhexadecanoic acid from intricate biological or chemical samples. Both gas and liquid chromatography are employed, each offering distinct advantages for the separation and profiling of this and other fatty acids.
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Gas chromatography is a principal technique for the analysis of volatile compounds like fatty acids, which are typically converted to more volatile esters prior to analysis. restek.com The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. gcms.cz
Comprehensive two-dimensional gas chromatography (GCxGC) significantly enhances the separation power of conventional GC. nih.gov In GCxGC, effluent from a primary column is systematically trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. aocs.orgwikipedia.org This process generates a two-dimensional chromatogram, providing substantially increased peak capacity and resolving power, which is particularly advantageous for separating isomeric fatty acids in complex samples like foods and petroleum products. wikipedia.orgselectscience.netgcms.cz The enhanced separation allows for the detailed characterization of fatty acid profiles, including the distinction between saturated, unsaturated, and branched-chain isomers. gcms.cz
Derivatization Procedures for GC Analysis (e.g., Fatty Acid Methyl Esters)
Due to their low volatility, free fatty acids require derivatization to be analyzed by GC. The most common procedure is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). restek.com This is typically achieved through esterification using reagents like methanolic sodium hydroxide (B78521) or boron trifluoride in methanol. restek.comgcms.cz This process cleaves the fatty acids from glycerol (B35011) backbones in triglycerides and converts them into more volatile and thermally stable FAMEs, which exhibit improved peak shape and analytical accuracy in GC systems. restek.comgcms.cz
Alternative derivatization techniques have also been developed. The use of alkyl chloroformate reagents, for instance, offers a rapid reaction at room temperature. wikipedia.org Another method involves the creation of tert-butyldimethylsilyl (TBDMS) derivatives, which are also suitable for GC analysis.
Chiral Separations and Enantioresolution Studies
The methyl group at the 12th carbon position of this compound creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R- and S-forms). The separation of these enantiomers, known as chiral resolution, is critical as they may possess different biological activities.
Chiral gas chromatography is a powerful method for the direct separation of enantiomers. This technique utilizes capillary columns coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. nih.govresearchgate.netchromatographyonline.com FAMEs of branched-chain fatty acids can be resolved into their respective enantiomers on these columns. nih.gov For instance, the enantiomeric distribution of anteiso-fatty acids such as 12-methyltetradecanoic acid and 14-methylhexadecanoic acid has been successfully determined using GC with a chiral stationary phase, revealing the predominance of the (S)-enantiomer in various food samples. nih.gov
An alternative to direct enantiomeric separation is the use of chiral derivatizing agents. In this indirect approach, the fatty acid enantiomers are reacted with a single enantiomer of a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on standard, achiral chromatographic columns. aocs.org
Liquid Chromatography (LC)
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), provides a powerful alternative to GC for fatty acid analysis. A key advantage of LC is that it can often analyze free fatty acids directly without the need for derivatization, which simplifies sample preparation. nih.gov
Reversed-phase HPLC, using nonpolar stationary phases like C18 or C30, is commonly employed to separate fatty acids based on their hydrophobicity and chain length. nih.gov Recent studies have demonstrated that C30 columns can effectively separate isobaric lipids, including those containing branched-chain fatty acids. nih.gov
For chiral separations, HPLC and UHPLC can be used in two ways. Similar to GC, diastereomers formed by reacting the fatty acid with a chiral derivatizing agent can be separated on standard reversed-phase columns. tandfonline.comoup.comtandfonline.com For example, chiral fluorescent reagents have been used to label anteiso-fatty acids, allowing for the separation of the resulting diastereomeric esters by HPLC. tandfonline.comoup.com Alternatively, direct separation of enantiomers can be achieved using columns with a chiral stationary phase, such as polysaccharide-based columns (e.g., Chiralpak). nih.govnih.gov
Spectrometric Methods for Structural Elucidation and Quantification
While chromatography separates the components of a mixture, spectrometry is required for their identification and quantification. Mass spectrometry is the preeminent tool for this purpose in fatty acid analysis.
Mass Spectrometry (MS) Coupled with Chromatography (GC-MS, LC-MS)
The coupling of a mass spectrometer to a chromatograph (GC-MS or LC-MS) provides a potent analytical system that combines the separation power of chromatography with the sensitive detection and structural information provided by MS.
In GC-MS, as the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a chemical fingerprint that allows for the identification of the compound. GC-MS is a standard method for identifying and quantifying a wide range of fatty acids in complex biological and environmental samples.
LC-MS is particularly valuable for analyzing less volatile or thermally fragile lipids that are not amenable to GC. The fatty acids are separated by LC and then introduced into the mass spectrometer, typically using electrospray ionization (ESI). nih.gov LC-MS methods have been developed for the isomer-selective profiling of branched-chain fatty acids without derivatization. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed, where specific ions are selected and fragmented further to provide more detailed structural information, which is crucial for distinguishing between isomeric fatty acids. nih.gov
| Analytical Technique | Principle | Application to this compound | Key Findings/Examples |
| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a stationary phase and a mobile gas phase. | Analysis of the volatile methyl ester derivative (12-methylhexadecanoate). | Routinely used for profiling fatty acid methyl esters (FAMEs) in complex mixtures. restek.comgcms.cz |
| GCxGC | Comprehensive two-dimensional GC; enhances separation by using two columns with different selectivities. | High-resolution separation from other isomeric fatty acids in complex matrices. | Provides superior separation of FAME isomers compared to 1D GC. gcms.czchula.ac.th |
| Chiral GC | GC using a chiral stationary phase (CSP) to separate enantiomers. | Direct separation of the R- and S-enantiomers of this compound methyl ester. | Successfully applied to separate enantiomers of other anteiso-fatty acids like 14-methylhexadecanoic acid. nih.gov |
| Liquid Chromatography (LC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Analysis as a free fatty acid, avoiding derivatization. Separation of diastereomeric derivatives for chiral analysis. | C30 columns show good potential for separating isobaric lipids containing branched-chain fatty acids. nih.gov |
| Chiral LC | LC using a chiral stationary phase or a chiral mobile phase additive. | Direct separation of the R- and S-enantiomers of this compound. | Polysaccharide-based chiral columns can separate enantiomers of branched-chain fatty acids. nih.govnih.gov |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Coupled with GC or LC for definitive identification and quantification. | Provides fragmentation patterns that act as a chemical fingerprint for identification. |
| GC-MS | Combines GC separation with MS detection. | Identification of this compound methyl ester after GC separation. | A standard method for the analysis of FAMEs in various samples. |
| LC-MS | Combines LC separation with MS detection. | Identification of this compound in its free form or as a derivative. | Enables isomer-selective profiling of branched-chain fatty acids without derivatization. nih.gov |
Electron Ionization Mass Spectrometry (EI-MS) for Fatty Acid Profiling.nih.govresearchgate.net
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the analysis of fatty acids, including branched-chain fatty acids like this compound. researchgate.net This method typically involves the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) prior to analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net
Upon electron ionization, FAMEs undergo characteristic fragmentation, providing structural information. libretexts.org For straight-chain FAMEs, prominent ions include the molecular ion (M+), an ion at m/z 74 (the McLafferty rearrangement product), and an ion at m/z 87. researchgate.net The fragmentation pattern of branched-chain FAMEs, such as the methyl ester of this compound, provides specific ions that help to identify the branch point. researchgate.net Collisional dissociation of the molecular ions of branched-chain FAMEs yields distinct spectra that can unambiguously reveal the location of the methyl branch. nih.gov For instance, the EI-mass spectrum of 12-methyl-tridecanoic acid methyl ester has been successfully used for its identification. researchgate.net
Table 1: Characteristic EI-MS Fragments for Fatty Acid Methyl Esters (FAMEs)
| Fragment | Description | Significance |
|---|---|---|
| M+ | Molecular Ion | Indicates the molecular weight of the FAME. |
| [M-29]+ & [M-31]+ | Loss of an ethyl group or methoxy (B1213986) group | Common fragments in FAMEs. |
| m/z 74 | McLafferty rearrangement product | A base peak in many straight-chain FAME spectra, but its absence or low abundance can be indicative of branching. nih.gov |
| m/z 87 | Characteristic ion for FAMEs. researchgate.net | |
| [M-43]+ | Loss of a propyl group | Prominent in iso-branched FAMEs, indicating a terminal isopropyl group. nih.gov |
| [M-57]+ | Loss of a butyl group | Observed in anteiso-branched FAMEs. nih.gov |
| Specific cleavage ions | | Fragmentation adjacent to the branch point helps to locate the methyl group along the fatty acid chain. researchgate.net |
High-Resolution Mass Spectrometry Techniques.nih.gov
High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of complex fatty acid mixtures by providing highly accurate mass measurements. researchgate.netnih.gov This capability allows for the determination of elemental compositions and confident identification of fatty acids, including isomers. nih.gov Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly coupled with liquid chromatography (LC) for these analyses. nih.gov
LC-HRMS methods enable the separation and quantification of a wide range of fatty acids, from long-chain to very-long-chain, without the need for derivatization, although derivatization can still be employed. researchgate.netnih.gov The high sensitivity and selectivity of LC-HRMS allow for a broader coverage of fatty acids, including the discovery of novel ones, compared to traditional GC-FID or GC-MS methods. nih.govresearchgate.net For branched-chain fatty acids like this compound, HRMS can distinguish between isomers with the same nominal mass but different elemental compositions if applicable, and provides precise mass data for confident identification. researchgate.net
Infrared Laser Desorption Ionization Mass Spectrometry in Lipid Analysis.gwu.edu
Infrared Laser Desorption Ionization Mass Spectrometry (IR-MALDI) is an emerging technique for the analysis of lipids directly from biological tissues. gwu.edu This method uses an infrared laser to desorb and ionize molecules from a sample, often with the assistance of a matrix. nih.gov A key advantage of IR-MALDI is its ability to perform imaging mass spectrometry, providing spatial distribution of lipids within a tissue section. gwu.edu
While the direct application of IR-MALDI to specifically identify this compound is not extensively documented in the provided results, the technique has been successfully used for the analysis of a wide range of lipids and other small metabolites in plant and other biological tissues. gwu.edu The development of atmospheric pressure (AP) IR-MALDI has further enhanced its capabilities, allowing for the analysis of samples under ambient conditions. gwu.edunih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D).nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the characterization of fatty acids.
For this compound, ¹H NMR would show characteristic signals for the terminal methyl group, the methyl branch, the methylene (B1212753) groups of the aliphatic chain, and the protons alpha and beta to the carboxylic acid group. The chemical shift and multiplicity of the methyl branch signal would be key to confirming its position. ¹³C NMR provides complementary information, with distinct chemical shifts for each carbon atom in the molecule, including the carbonyl carbon, the carbon at the branch point, and the terminal carbons.
While specific NMR data for this compound was not found in the search results, predicted spectra for similar long-chain and branched-chain fatty acids are available in databases and can serve as a reference. mcdb.caspectrabase.com For instance, the ¹H NMR resonances of the methyl group in the acetamido moiety of glycosaminoglycans have been shown to be influenced by the proximity of other functional groups, a principle that would also apply to the methyl branch of this compound. nih.gov
Advanced Sample Preparation and Extraction Protocols for this compound Analysis.nih.govlipidmaps.orgsigmaaldrich.com
The accurate analysis of this compound is highly dependent on the efficiency of the extraction and purification methods used to isolate it from complex biological matrices. nih.govexlibrisgroup.com
Optimization of Lipid Extraction and Purification Procedures.researchgate.netresearchgate.net
The extraction of lipids, including branched-chain fatty acids, is a critical first step in their analysis. nih.govnih.gov The choice of solvent system is paramount and is dictated by the polarity of the target lipid. nih.gov
Classical methods like those developed by Folch et al. and Bligh and Dyer, which use chloroform/methanol mixtures, have been widely used for total lipid extraction. nih.gov These methods involve partitioning the lipids into a nonpolar solvent phase, separating them from water-soluble components. sigmaaldrich.com Modifications to these protocols, such as using methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform, have been developed. nih.gov
For the analysis of fatty acids by GC, a transesterification step is often performed to convert the fatty acids to their corresponding FAMEs. nih.govual.es One-step procedures that combine extraction and transesterification have been developed to streamline sample preparation. nih.govual.es These methods often involve heating the sample in a mixture of methanol, a nonpolar solvent like hexane (B92381) or heptane, and a catalyst such as sulfuric acid or acetyl chloride. nih.govual.es
The optimization of extraction parameters, including the solvent ratio, extraction time, and sample-to-solvent ratio, is crucial for maximizing the recovery of specific fatty acids like this compound. mdpi.com Furthermore, techniques like accelerated solvent extraction (ASE) can enhance extraction efficiency by using elevated temperatures and pressures. osti.gov
Table 2: Common Solvent Systems for Lipid Extraction
| Solvent System | Target Lipids | Reference |
|---|---|---|
| Chloroform/Methanol | Broad range of lipids (polar and non-polar) | nih.gov |
| Methyl-tert-butyl ether (MTBE)/Methanol/Water | Broad range of lipids, safer alternative to chloroform | nih.gov |
| Hexane/Isopropanol | Primarily neutral lipids | nih.gov |
| Methanol/Acetyl chloride/Hexane | For simultaneous extraction and transesterification | ual.es |
| Methanol/Heptane/Benzene/2,2-Dimethoxypropane/H₂SO₄ | For one-step extraction and transesterification from fresh tissues | nih.gov |
Biological Roles and Functional Aspects of 12 Methylhexadecanoic Acid
Involvement in Cellular and Subcellular Structural Integrity
Contribution to Cell Membrane Fluidity and Architecture
12-Methylhexadecanoic acid, a type of methyl-branched chain fatty acid (BCFA), is a component of cell membranes in certain organisms, where it plays a role in maintaining the structural integrity and fluidity of the membrane. ontosight.ai The presence of a methyl group on the fatty acid chain introduces a kink, which disrupts the tight packing of phospholipid tails in the lipid bilayer. This disruption increases the space between lipid molecules, thereby enhancing the fluidity of the membrane. This is particularly important for organisms living in various environmental conditions, as it allows them to maintain optimal membrane function.
While direct studies on this compound are limited, the function of its isomers, such as 15-methylhexadecanoic acid (an iso-branched fatty acid), has been observed in the bacterium Cloacibacillus porcorum. In this organism, which is found in the intestinal tract of pigs, 15-methylhexadecanoic acid constitutes about 12% of the total fatty acids and is thought to contribute to membrane flexibility and adaptation to its anaerobic environment. wikipedia.org Generally, branched-chain fatty acids are known to enhance the fluidity of cell membranes. nih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C17H34O2 |
| Molar Mass | 270.45 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 50-52 °C |
Role in the Synthesis of Complex Cellular Lipids
As a fatty acid, this compound can be incorporated into more complex lipids, which are essential components of cell membranes and play various roles in cellular processes. ontosight.ai The synthesis of complex lipids, such as phospholipids (B1166683) and glycolipids, involves the esterification of fatty acids to a glycerol (B35011) backbone or other molecules. While the direct incorporation of this compound into specific complex lipids is not extensively documented, its presence in biological systems suggests its use as a building block for these larger molecules. ontosight.ai The unique structure of this branched-chain fatty acid could confer specific properties to the complex lipids it forms, influencing membrane characteristics and cell function.
Participation in Fundamental Metabolic Processes
Role in Cellular Energy Metabolism and ATP Production
Fatty acids are a major source of energy for many organisms. In biological systems, this compound can be broken down through metabolic processes to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. ontosight.ai This process, known as fatty acid oxidation, occurs within the mitochondria and involves a series of enzymatic reactions that cleave the fatty acid chain into two-carbon units of acetyl-CoA. These acetyl-CoA molecules then enter the citric acid cycle to generate ATP. The branched nature of this compound may require specific enzymatic pathways for its complete oxidation compared to straight-chain fatty acids.
Modulatory Effects on Glucose and Fatty Acid Metabolism in Cellular Models (e.g., Human Myotubes)
There is currently no specific research available on the modulatory effects of this compound on glucose and fatty acid metabolism in human myotubes. However, studies on branched-chain fatty acids (BCFAs) in general have shown that they can influence lipid metabolism. For instance, in hepatocyte cell lines, iso-BCFAs have been observed to decrease the expression of genes involved in fatty acid synthesis. nih.gov This suggests a potential regulatory role for BCFAs in lipid homeostasis. Further research is needed to determine if this compound has similar effects and to elucidate its specific impact on glucose and fatty acid metabolism in muscle cells.
Involvement in Intracellular Signaling Pathways
While specific signaling roles for this compound have not been identified, fatty acids and their derivatives are known to act as signaling molecules in various cellular processes. ontosight.ai Given its presence in natural products, it is plausible that this compound or lipids containing it could participate in intracellular signaling pathways. ontosight.ai However, dedicated studies are required to explore and confirm any such roles.
Ecological and Environmental Significance
This compound, a member of the anteiso-branched-chain fatty acid family, plays a crucial role in the structure and function of microbial cell membranes, which in turn dictates the organism's ability to thrive in diverse and often harsh environmental settings. Its significance extends to its utility as a chemical fingerprint for identifying and characterizing microbial populations in various ecosystems.
Branched-chain fatty acids, including this compound (anteiso-C17:0), are integral components of the membrane lipids in many bacteria. Their primary function is to maintain appropriate membrane fluidity, which is essential for cellular processes such as nutrient transport, energy generation, and signal transduction. The branched nature of these fatty acids introduces a kink in the acyl chain, which disrupts the tight packing of the lipid bilayer. This disruption lowers the phase transition temperature of the membrane, ensuring it remains in a fluid state even at low temperatures.
This property is particularly advantageous for bacteria inhabiting cold environments. The synthesis of branched-chain fatty acids like this compound allows these microbes to adapt to fluctuating and low temperatures by modulating the composition of their cell membranes. While not specific to this compound, the general principle is that an increase in the proportion of branched-chain fatty acids enhances the cold tolerance of the organism.
The biosynthesis of these fatty acids is linked to the availability of specific precursors derived from branched-chain amino acids. nih.gov This metabolic link underscores the intricate relationship between nutrient availability in the environment and the adaptive composition of microbial membranes.
The distinct composition of fatty acids in different microbial groups makes them powerful biomarkers for characterizing the structure of microbial communities in environmental samples. Phospholipid fatty acid (PLFA) analysis is a widely used technique that provides a snapshot of the viable microbial biomass and community composition. kpfu.ru Within this framework, this compound (anteiso-C17:0) is recognized as a significant bacterial biomarker. scielo.sa.cr
The presence and relative abundance of anteiso-C17:0 can indicate the contribution of specific bacterial populations to the total microbial biomass. For example, it is known to be a component of the fatty acid profile of certain Gram-positive bacteria and some anaerobic bacteria. kpfu.ru Its detection in environmental samples such as soil, sediment, and water can therefore point to the activity of these microbial groups.
Research in various ecosystems has highlighted the utility of anteiso-C17:0 as a biomarker:
Estuarine Ecosystems: In mangrove ecosystems, branched-chain fatty acids, including anteiso-C17:0, have been used to trace the flow of bacterial biomass through the food web. Their abundance in consumers like prawns and fish indicates the importance of bacteria as a food source. scielo.sa.cr
Ruminant Microbiology: The rumen of animals like cows hosts a complex microbial community responsible for digesting plant matter. Odd- and branched-chain fatty acids, including anteiso-C17:0, found in milk fat originate from the rumen bacteria. nih.gov Their profile in milk can serve as a non-invasive indicator of the fermentation processes and the health of the microbial population in the rumen. nih.govresearchgate.net
Extreme Environments: The analysis of microbial communities in extreme environments, such as those with high acidity or unusual gas compositions, also relies on lipid biomarkers. While a broad suite of fatty acids is typically considered, the presence of branched-chain fatty acids can help to identify the dominant and active bacterial phyla, such as Actinobacteria and Firmicutes, which are known to thrive in such challenging conditions. nih.gov
The table below summarizes the findings from studies where this compound (anteiso-C17:0) and related branched-chain fatty acids have been used as biomarkers.
| Ecosystem/Study Area | Key Findings | Reference |
| Estuarine Mangrove Ecosystem | Anteiso-C17:0, along with other branched-chain fatty acids, was abundant in prawns and fish, indicating the transfer of bacterial biomass through the food web. | scielo.sa.cr |
| Ruminant Digestion | Anteiso-C17:0 is a component of rumen bacterial cell membranes and its presence in milk fat serves as a biomarker for rumen fermentation processes. | nih.govresearchgate.net |
| General Microbial Identification | Iso and anteiso fatty acids, including those with 17 carbons, are key markers for identifying bacteria like Bacillus subtilis. | kpfu.ru |
This utility as a biomarker is fundamental to microbial ecology, allowing scientists to understand the composition of microbial communities and how they respond to environmental changes, pollution, and different land management practices.
Research Directions and Future Perspectives on 12 Methylhexadecanoic Acid
Advancements in Biosynthesis and Metabolic Engineering of 12-Methylhexadecanoic Acid
The biosynthesis of branched-chain fatty acids like this compound is a complex process. In some microorganisms, such as Bacillus subtilis, the biosynthesis of D-12-methyltetradecanoic acid and D-14-methylhexadecanoic acid has been shown to be stereospecific. nih.gov The biosynthesis pathways often involve precursors such as aminobutyrates, butyrates, isoleucine, and threonine. nih.gov
Metabolic engineering offers a promising avenue for enhancing the production of this compound. By manipulating the metabolic pathways of microorganisms, it may be possible to increase yields and create more efficient production systems. nih.gov This involves applying principles of systems biology to engineer robust microbial cell factories capable of converting substrates like lignocellulosic biomass into valuable chemicals, including specific fatty acids. nih.gov Future research will likely focus on identifying and optimizing the key enzymes and regulatory elements involved in the biosynthesis of this compound to improve production efficiency.
Development of Novel and Enhanced Analytical Methodologies
Accurate and sensitive analytical methods are crucial for studying this compound. Current methods often involve gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification. hmdb.ca The predicted collision cross section (CCS) values for different adducts of this compound can be calculated to aid in its identification in complex mixtures. uni.lu
Future advancements in analytical methodologies will likely focus on improving the resolution and sensitivity of these techniques. This could involve the development of new derivatization strategies to enhance the volatility and ionization efficiency of the molecule for GC-MS and LC-MS analysis. Furthermore, the development of enantioselective analytical methods is critical for distinguishing between different stereoisomers of this compound, which is essential for understanding its stereochemical implications in biological systems. thegoodscentscompany.com
Deeper Elucidation of Biological and Ecological Functions and Mechanisms
This compound is found in small amounts in various natural products, including certain plants and animal tissues. ontosight.ai It is believed to play roles in energy storage, membrane structure, and signaling pathways. ontosight.ai In microorganisms, unique fatty acids like this compound can be incorporated into their cell membranes, which may influence their survival and interactions with the environment. ontosight.ai
Further research is needed to fully elucidate the specific biological and ecological functions of this fatty acid. This includes investigating its role in membrane fluidity and permeability, its potential as a signaling molecule, and its contribution to the unique characteristics of organisms that produce it. Understanding these functions could reveal new applications in various fields, from biotechnology to ecology.
Investigation of Stereochemical Implications in Biological Systems and Synthetic Routes
The methyl group at the 12th carbon atom of this compound creates a chiral center, meaning the molecule can exist in different stereoisomeric forms (R and S enantiomers). The stereochemistry of branched-chain fatty acids can significantly impact their biological activity and physical properties. For instance, microbial synthesis of similar branched-chain fatty acids has been shown to be stereospecific, producing a particular enantiomer. nih.gov
Future research should focus on the enantioselective synthesis of this compound to produce pure stereoisomers. This will allow for a detailed investigation of how each enantiomer interacts with biological systems, such as enzymes and receptors. Understanding the stereochemical implications is crucial for developing potential applications where specific biological effects are desired. The chemical synthesis of this compound can be achieved through methods like the oxidation of 12-methylhexadecanol or the reaction of 12-methylhexadecyl chloride with sodium cyanide followed by hydrolysis. ontosight.ai
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C17H34O2 |
| Molecular Weight | 270.45 g/mol |
| Monoisotopic Mass | 270.25588 Da |
| Melting Point | ~50-52°C |
| Solubility in Water | Slightly soluble |
| Solubility in Organic Solvents | Highly soluble in ethanol (B145695) and chloroform |
| CAS Number | 17001-24-0 |
Q & A
Q. What statistical approaches address clustered data in studies measuring this compound across repeated experiments?
- Methodological Answer : Use mixed-effects models to account for nested observations (e.g., multiple samples per experiment). Specify random effects for batch variability and fixed effects for treatment conditions. Validate assumptions via residual plots and likelihood ratio tests. Report intraclass correlation coefficients (ICC) to quantify clustering strength .
Data Management & Reproducibility
Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include step-by-step protocols in supplementary materials, specifying equipment models (e.g., Shimadzu GC-2030), software versions, and raw data repositories (e.g., Zenodo). Use standardized metadata templates for sampling details, as outlined in ICES guidelines .
Q. What are common pitfalls in interpreting NMR data for methyl-branched fatty acids, and how can they be mitigated?
- Methodological Answer : Avoid misassignment of methyl resonances by comparing with simulated spectra (e.g., using ACD/Labs or MestReNova). Run 2D experiments (HSQC, HMBC) to confirm branching positions. Include relaxation delay (D1 ≥ 5×T1) to prevent signal saturation and quantify integration errors .
Ethical & Safety Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Store at 2–8°C in inert containers (glass/PTFE) to prevent degradation. Avoid exposure to strong oxidizers and moisture. While current SDS data indicate low acute toxicity (GHS non-hazardous), use PPE (gloves, goggles) during synthesis and disposal via certified chemical waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
